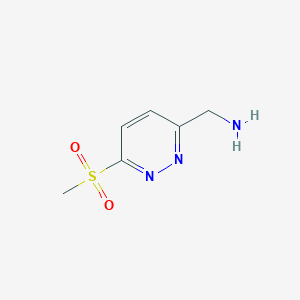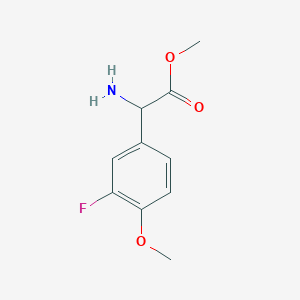![molecular formula C15H24N2O2 B12964574 (4S,4'S)-2,2'-Cyclopropylidenebis[4,5-dihydro-4-isopropyloxazole]](/img/structure/B12964574.png)
(4S,4'S)-2,2'-Cyclopropylidenebis[4,5-dihydro-4-isopropyloxazole]
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
(4S,4’S)-2,2’-Cyclopropylidenebis[4,5-dihydro-4-isopropyloxazole] is a complex organic compound characterized by its unique cyclopropylidene bridge and isopropyloxazole rings
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of (4S,4’S)-2,2’-Cyclopropylidenebis[4,5-dihydro-4-isopropyloxazole] typically involves multiple steps, starting from readily available precursors
Industrial Production Methods
Industrial production of this compound may involve scaling up the laboratory synthesis methods, optimizing reaction conditions for higher yields, and ensuring the purity of the final product. Techniques such as continuous flow chemistry and automated synthesis may be employed to enhance efficiency and reproducibility.
化学反応の分析
Types of Reactions
(4S,4’S)-2,2’-Cyclopropylidenebis[4,5-dihydro-4-isopropyloxazole] can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using strong oxidizing agents, leading to the formation of oxidized derivatives.
Reduction: Reduction reactions can be performed using reducing agents to yield reduced forms of the compound.
Substitution: The compound can participate in substitution reactions, where specific functional groups are replaced by others under suitable conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are often used.
Substitution: Reagents like halogens, acids, and bases can facilitate substitution reactions.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield ketones or carboxylic acids, while reduction may produce alcohols or amines.
科学的研究の応用
(4S,4’S)-2,2’-Cyclopropylidenebis[4,5-dihydro-4-isopropyloxazole] has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex molecules and as a reagent in various organic reactions.
Biology: The compound may be studied for its potential biological activity, including its interactions with enzymes and receptors.
Medicine: Research may explore its potential as a pharmaceutical intermediate or as a lead compound for drug development.
Industry: It can be used in the development of new materials with specific properties, such as polymers and coatings.
作用機序
The mechanism of action of (4S,4’S)-2,2’-Cyclopropylidenebis[4,5-dihydro-4-isopropyloxazole] involves its interaction with molecular targets, such as enzymes or receptors. The compound’s unique structure allows it to bind to specific sites, modulating the activity of these targets and influencing various biochemical pathways.
類似化合物との比較
Similar Compounds
- (4S,4’S)-2,2’-Cyclopropylidenebis[4,5-dihydro-4-methyloxazole]
- (4S,4’S)-2,2’-Cyclopropylidenebis[4,5-dihydro-4-ethyloxazole]
Uniqueness
(4S,4’S)-2,2’-Cyclopropylidenebis[4,5-dihydro-4-isopropyloxazole] is unique due to its specific cyclopropylidene bridge and isopropyloxazole rings, which confer distinct chemical and physical properties. These structural features may result in different reactivity and biological activity compared to similar compounds.
特性
分子式 |
C15H24N2O2 |
|---|---|
分子量 |
264.36 g/mol |
IUPAC名 |
(4S)-4-propan-2-yl-2-[1-[(4S)-4-propan-2-yl-4,5-dihydro-1,3-oxazol-2-yl]cyclopropyl]-4,5-dihydro-1,3-oxazole |
InChI |
InChI=1S/C15H24N2O2/c1-9(2)11-7-18-13(16-11)15(5-6-15)14-17-12(8-19-14)10(3)4/h9-12H,5-8H2,1-4H3/t11-,12-/m1/s1 |
InChIキー |
RNKCBYGYEUZQOZ-VXGBXAGGSA-N |
異性体SMILES |
CC(C)[C@H]1COC(=N1)C2(CC2)C3=N[C@H](CO3)C(C)C |
正規SMILES |
CC(C)C1COC(=N1)C2(CC2)C3=NC(CO3)C(C)C |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



![Methyl 10-methyl-11-oxo-10,11-dihydrodibenzo[b,f][1,4]thiazepine-8-carboxylate 5,5-dioxide](/img/structure/B12964501.png)



![Cobalt(2+);2-[2-[(2-oxidophenyl)methylideneamino]ethyliminomethyl]phenolate;hydrate](/img/structure/B12964524.png)
![tert-butyl 4,9-diazatricyclo[5.3.0.02,6]decane-4-carboxylate](/img/structure/B12964534.png)


![7-(Adamantan-1-yl)-2,12-di-tert-butyl-5,9-bis(4-(tert-butyl)phenyl)-5,9-dihydro-5,9-diaza-13b-boranaphtho[3,2,1-de]anthracene](/img/structure/B12964549.png)




